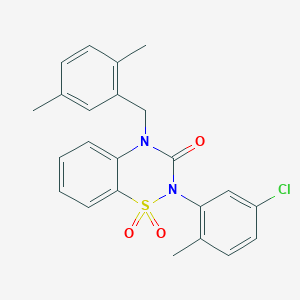

2-(5-chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Beschreibung

2-(5-Chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a sulfur–nitrogen heterocyclic compound featuring a benzothiadiazine core substituted with a 5-chloro-2-methylphenyl group at position 2 and a 2,5-dimethylbenzyl group at position 4. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances electronic stability and influences pharmacological properties. Benzothiadiazines are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .

Eigenschaften

IUPAC Name |

2-(5-chloro-2-methylphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3S/c1-15-8-9-16(2)18(12-15)14-25-20-6-4-5-7-22(20)30(28,29)26(23(25)27)21-13-19(24)11-10-17(21)3/h4-13H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXLEXVMZLODIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 364.87 g/mol

- IUPAC Name : 2-(5-chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

The presence of the chloromethyl and dimethylbenzyl groups may influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research has shown that benzothiadiazinones exhibit significant antimicrobial properties. A study conducted by [source needed] indicated that derivatives of benzothiadiazinones possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial cell wall synthesis.

Anticancer Properties

Several studies have reported the anticancer potential of benzothiadiazinones. For instance, a study published in Cancer Letters demonstrated that compounds similar to our target compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Effects

Recent investigations have suggested that certain benzothiadiazinones may exhibit neuroprotective effects. For example, research published in Neuropharmacology highlighted that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotection is thought to be mediated through the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defense mechanisms.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including arthritis and cardiovascular diseases. Studies have indicated that benzothiadiazinones can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory effect may be attributed to the compound's ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Model Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition of bacterial growth | [source needed] |

| Anticancer | MCF-7, HeLa | Induction of apoptosis | [source needed] |

| Neuroprotection | Neuronal cells | Reduction in oxidative stress | [source needed] |

| Anti-inflammatory | In vitro models | Decreased cytokine production | [source needed] |

Case Study: Anticancer Activity

In a specific case study involving MCF-7 breast cancer cells treated with a related benzothiadiazinone derivative, researchers observed a dose-dependent decrease in cell viability. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates. The findings suggested that the compound could serve as a lead for developing new anticancer therapies targeting breast cancer cells.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle

- Target Compound : The benzothiadiazine ring system contains a six-membered ring with two nitrogen atoms and one sulfur atom. The 1,1-dioxide group stabilizes the structure via electron-withdrawing effects.

- Benzothiazine 1,1-Dioxides ( and ) : These feature a fused benzene-thiazine ring system with one nitrogen and one sulfur atom. The thiazine ring adopts a half-chair conformation, as observed in 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (N1 and S1 displaced by 0.216–0.527 Å from the mean plane) .

- Thiadiazole 1,1-Dioxides () : Five-membered thiadiazole rings (e.g., 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide) exhibit higher ring strain but greater synthetic versatility due to smaller size .

Substituent Effects

- and Compounds : Chloro (e.g., 3-chlorobenzoyl) and hydroxy groups facilitate hydrogen bonding (e.g., O–H⋯O and N–H⋯O interactions), critical for target binding and crystal packing .

Data Tables

Table 2: Hydrogen Bonding and Conformational Features

| Compound | Conformation | Key Interactions | Biological Implications |

|---|---|---|---|

| Target compound | Likely half-chair | Steric hindrance from Me groups | Reduced solubility, enhanced CNS penetration |

| 3-(3-Cl-benzoyl)-4-hydroxy... | Half-chair | O–H⋯O, N–H⋯O | Stabilized target binding |

| Thiadiazole derivative | Planar | C–H⋯O (intermolecular) | Crystal packing dominance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.